molecular formula C42H54S2 B12611357 5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene CAS No. 918441-43-7

5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene

Cat. No.: B12611357
CAS No.: 918441-43-7
M. Wt: 623.0 g/mol
InChI Key: AGZUOSZGFABQNU-UHFFFAOYSA-N
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Description

5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene is a chemical compound known for its unique structure and properties It consists of two thiophene rings connected by a bithiophene linkage, with each thiophene ring substituted by a phenyl group that is further substituted with an undec-10-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Phenyl Groups: The phenyl groups are introduced through a Friedel-Crafts acylation reaction, where the bithiophene core reacts with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Undec-10-en-1-yl Groups: The final step involves the attachment of the undec-10-en-1-yl groups to the phenyl rings. This can be achieved through a hydrosilylation reaction, where the phenyl rings react with undec-10-en-1-ylsilane in the presence of a platinum catalyst.

Industrial Production Methods

Industrial production of 5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the thiophene rings are oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bonds in the undec-10-en-1-yl groups to single bonds, resulting in saturated alkyl chains.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, where substituents such as nitro or halogen groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation, in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkyl chains.

    Substitution: Nitro or halogen-substituted phenyl rings.

Scientific Research Applications

5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: It is used in the synthesis of conductive polymers and materials with unique electronic properties.

    Biological Studies: The compound’s structure allows it to interact with biological molecules, making it useful in studies of molecular interactions and drug design.

    Industrial Applications: It is used in the production of advanced materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism of action of 5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene involves its interaction with molecular targets through its thiophene and phenyl groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s electronic properties and its ability to form conductive pathways in materials.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Bis[4-(decyloxy)phenyl]-2,2’-bithiophene: Similar structure but with decyloxy groups instead of undec-10-en-1-yl groups.

    5,5’-Bis[4-(hexyl)phenyl]-2,2’-bithiophene: Similar structure but with hexyl groups instead of undec-10-en-1-yl groups.

Uniqueness

5,5’-Bis[4-(undec-10-en-1-yl)phenyl]-2,2’-bithiophene is unique due to the presence of the undec-10-en-1-yl groups, which provide longer alkyl chains and potential for additional functionalization. This enhances its solubility and processability in organic solvents, making it more suitable for certain applications in organic electronics and materials science.

Properties

CAS No.

918441-43-7

Molecular Formula

C42H54S2

Molecular Weight

623.0 g/mol

IUPAC Name

2-(4-undec-10-enylphenyl)-5-[5-(4-undec-10-enylphenyl)thiophen-2-yl]thiophene

InChI

InChI=1S/C42H54S2/c1-3-5-7-9-11-13-15-17-19-21-35-23-27-37(28-24-35)39-31-33-41(43-39)42-34-32-40(44-42)38-29-25-36(26-30-38)22-20-18-16-14-12-10-8-6-4-2/h3-4,23-34H,1-2,5-22H2

InChI Key

AGZUOSZGFABQNU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCCCC=C

Origin of Product

United States

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